Tropicamide, (S)-
CAS No.: 92934-64-0
Cat. No.: VC17126836
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92934-64-0 |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | (2S)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m1/s1 |
| Standard InChI Key | BGDKAVGWHJFAGW-MRXNPFEDSA-N |
| Isomeric SMILES | CCN(CC1=CC=NC=C1)C(=O)[C@H](CO)C2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Introduction
Chemical Identity and Stereochemistry
Molecular Structure
The (S)-enantiomer of tropicamide has the systematic name N-ethyl-α-(hydroxymethyl)-N-(4-pyridinylmethyl)benzeneacetamide and the molecular formula C₁₇H₂₀N₂O₂ . Its absolute stereochemistry is defined by an (S)-configured chiral center at the hydroxymethyl-bearing carbon (Figure 1).
Table 1: Key Molecular Properties
The stereospecificity of the (S)-enantiomer is critical for its binding to muscarinic acetylcholine receptors (mAChRs), as the spatial arrangement of functional groups determines receptor affinity and efficacy .
Pharmacological Profile
Mechanism of Action
The (S)-enantiomer acts as a competitive antagonist at mAChRs in the iris sphincter and ciliary muscles. By blocking acetylcholine-mediated signaling, it induces:
-
Mydriasis: Pupil dilation via inhibition of iris sphincter contraction .
-
Cycloplegia: Paralysis of the ciliary muscle, preventing accommodation .
Table 2: Pharmacodynamic Parameters
Enantiomer-Specific Activity
While racemic tropicamide is commonly used clinically, the (S)-enantiomer is responsible for >90% of its antimuscarinic activity. The (R)-enantiomer exhibits negligible receptor affinity, underscoring the importance of stereochemical purity in drug formulation .
Clinical Applications
Ophthalmic Examinations
The (S)-enantiomer is formulated as 0.5% or 1% ophthalmic solutions for diagnostic procedures:
-
Fundus Examination: 0.5% solution produces mydriasis with minimal cycloplegia .
-
Refractive Error Assessment: 1% solution induces full cycloplegia for accurate measurements .
Dosing Considerations:
-
Heavily pigmented irides may require higher concentrations or repeated doses .
-
Pediatric patients are more susceptible to systemic effects (e.g., CNS disturbances) due to higher ocular absorption rates .
Fixed-Dose Combinations
The (S)-enantiomer is combined with hydroxyamphetamine hydrobromide (1%) in products like Paremyd® to synergistically enhance mydriasis while minimizing cycloplegia duration .
Pharmacokinetics and Metabolism
Absorption and Elimination
-
Topical Bioavailability: <5% systemic absorption following ocular administration .
-
Metabolism: Hepatic hydrolysis to inactive metabolites, primarily via esterases .
| Parameter | Value | Source |
|---|---|---|
| Systemic Absorption | <5% | |
| Primary Metabolic Pathway | Esterase-mediated hydrolysis | |
| Excretion | Renal (70%), fecal (30%) |
Adverse Effects and Contraindications
Common Adverse Reactions
Severe Reactions
-
Angle-Closure Glaucoma: Precipitated in anatomically predisposed patients .
-
Psychotic Episodes: Reported in pediatric populations, possibly due to CNS penetration .
Contraindications: Hypersensitivity to tropicamide or benzalkonium chloride (preservative) .
Regulatory and Synthesis Considerations
Regulatory Status
-
FDA Approval: 1960 (racemic form); enantiopure formulations require specific bioequivalence studies .
Synthesis and Stereochemical Control
The (S)-enantiomer is synthesized via asymmetric synthesis or chiral resolution of racemic tropicamide. Key steps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume